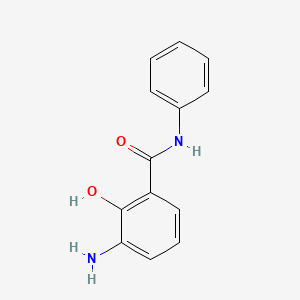

3-Amino-2-hydroxy-N-phenylbenzamide

Description

Properties

CAS No. |

1214-44-4 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

3-amino-2-hydroxy-N-phenylbenzamide |

InChI |

InChI=1S/C13H12N2O2/c14-11-8-4-7-10(12(11)16)13(17)15-9-5-2-1-3-6-9/h1-8,16H,14H2,(H,15,17) |

InChI Key |

PTGSDRFHFSNCIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)N)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-hydroxy-N-phenylbenzamide is recognized for its potential as a therapeutic agent, particularly in the treatment of various diseases.

1.1. Anti-Cancer Applications

Research has indicated that derivatives of aminobenzamide compounds can inhibit steroid sulfatase, an enzyme linked to estrogen-dependent cancers. For instance, studies have synthesized and evaluated compounds based on the aminobenzamide scaffold, demonstrating their ability to block estrogenic steroid production, which is crucial for treating hormone-dependent cancers .

1.2. Diabetes Management

A study explored the use of N-substituted aminobenzamide derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism. The synthesized compounds showed promising in vitro activity against DPP-IV, indicating their potential for managing blood sugar levels in diabetic patients .

Biochemical Research

This compound has applications in biochemical studies, particularly concerning protein interactions and modifications.

2.1. Protein Cross-Linking Inhibition

The compound has been studied for its ability to inhibit nonenzymatic cross-linking of proteins, which is associated with aging and various pathologies such as diabetic complications and cardiovascular diseases. By reducing protein cross-linking, it may help maintain the structural integrity of proteins like collagen and elastin, potentially delaying the onset of age-related diseases .

2.2. Cytoprotection

Research indicates that aminobenzamide derivatives can protect epithelial tissues from injury by modulating glycosylation patterns in cytoskeletal keratins. This protective mechanism is vital for maintaining tissue integrity under stress conditions .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound has led to extensive structure-activity relationship (SAR) studies, which are critical for understanding how modifications to the chemical structure affect biological activity.

3.1. Kinetic Studies

Kinetic analyses have been conducted on various derivatives to assess their inhibitory potency against specific enzymes, such as steroid sulfatase and DPP-IV. These studies often employ computational models to predict binding affinities and optimize lead compounds for better efficacy .

Data Tables

Case Studies

Case Study 1: Inhibition of Dipeptidyl Peptidase IV

In a recent study, a series of 69 novel N-substituted aminobenzamide compounds were synthesized and tested against DPP-IV. The most active compounds exhibited up to 38% inhibition at a concentration of 100 μM, showcasing their potential as therapeutic agents for diabetes management .

Case Study 2: Anti-Cancer Activity

Another study focused on the development of aminobenzamide derivatives targeting estrogenic pathways in cancer cells. These compounds demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting their utility in developing new cancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂

- Key Features : Contains a 3-methylbenzoyl group and a branched N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Applications : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, making it valuable in synthetic chemistry .

- Comparison: Unlike 3-Amino-2-hydroxy-N-phenylbenzamide, this analog lacks an aromatic amino group but shares the hydroxy-substituted benzamide framework, emphasizing the role of substituents in directing reactivity.

3-(Benzoylamino)-N-(3-chloro-2-methylphenyl)benzamide

- Molecular Formula : C₂₁H₁₇ClN₂O₂

- Key Features: Features a chloro-methylphenyl group and a benzoylamino substituent.

3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide

- Molecular Formula : C₁₄H₁₁F₃N₂O

- Key Features : Incorporates a trifluoromethyl (CF₃) group on the N-phenyl ring.

- Comparison: The CF₃ group significantly increases hydrophobicity and metabolic stability, a contrast to the hydroxy and amino groups in this compound, which promote polarity .

Physicochemical Properties

Preparation Methods

Preparation of the Nitro Precursor

The synthesis typically begins with 3-nitro-2-hydroxybenzoic acid, which is activated as an acid chloride or coupled directly with aniline using carbodiimide reagents. For example, 3-nitro-2-hydroxybenzoyl chloride can be generated by treating the carboxylic acid with thionyl chloride (SOCl₂) under reflux. Subsequent reaction with aniline in dichloromethane (DCM) and triethylamine (Et₃N) yields N-phenyl-3-nitro-2-hydroxybenzamide (Scheme 1A).

Table 1: Reaction Conditions for Nitro Precursor Synthesis

Catalytic Hydrogenation

The nitro group in N-phenyl-3-nitro-2-hydroxybenzamide is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). For instance, stirring the nitro precursor in ethanol under 1 atm H₂ at 80°C for 6 hours affords the target compound in 56–70% yield. This method avoids over-reduction due to the electron-withdrawing amide group stabilizing the intermediate.

Chemical Reduction with Tin(II) Chloride

Alternative reductions employ SnCl₂·2H₂O in hydrochloric acid/ethanol (1:1) at 50°C. This approach, while effective for halogen-containing substrates, requires careful pH control to prevent amide hydrolysis. Yields range from 60% to 75%, with purity confirmed via HPLC-MS.

Direct Amination Strategies

Buchwald-Hartwig Amination

Introducing the amino group post-amidation remains challenging due to the hydroxyl group’s reactivity. However, palladium-catalyzed C–N coupling using N-phenyl-2-hydroxy-3-bromobenzamide and ammonia or benzophenone imine has been reported in similar systems, albeit with modest yields (40–55%).

Reductive Amination of Keto Intermediates

A patent method describes condensing 3-keto-2-hydroxy-N-phenylbenzamide with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the amino derivative. While feasible, competing enolization of the keto group limits reproducibility.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency when using HATU or DIC/HOBt, while Et₃N or DIPEA neutralizes HCl byproducts. For reduction steps, ethanol or THF is preferred to stabilize intermediates.

Table 2: Impact of Solvent on Amidation Yield

| Solvent | Coupling Agent | Base | Yield (%) |

|---|---|---|---|

| DMF | HATU | DIPEA | 85 |

| DCM | DIC/HOBt | Et₃N | 72 |

| THF | EDC | Pyridine | 68 |

Temperature and Time Effects

Hydrogenation at 80°C completes within 6 hours, whereas SnCl₂ reductions require 12–24 hours at 50°C. Prolonged heating in acidic conditions risks amide cleavage, necessitating rigorous monitoring via TLC.

Characterization and Analytical Data

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Amino-2-hydroxy-N-phenylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 3-amino-2-hydroxybenzoic acid and aniline. Activate the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF. This avoids side reactions common in direct acid-amine coupling .

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 0–25°C) to minimize decomposition of the hydroxyamino group.

- Step 3 : Purify via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures .

- Key Considerations : Protect the amino and hydroxy groups during synthesis to prevent unwanted side reactions (e.g., acetylation or silylation).

Q. How should researchers validate the purity and structural identity of this compound?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm substitution patterns. The hydroxy group may exhibit broad peaks due to hydrogen bonding, while the aromatic protons show splitting patterns consistent with meta/para substitution .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H] at m/z 243.1).

- X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement and ORTEP-3 for visualization .

- Common Pitfalls : Impurities from incomplete coupling can mimic tautomeric forms; use orthogonal methods (e.g., IR for carbonyl validation) to resolve ambiguities.

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate organic waste containing the compound and dispose via certified hazardous waste services. Avoid aqueous flushing due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data attributed to tautomerism in this compound?

- Approach :

- Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria between enol-imine and keto-amine tautomers. Lower temperatures (< 0°C) may stabilize one form .

- Use computational modeling (DFT calculations) to predict dominant tautomers and compare with experimental -NMR shifts .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

- Crystallization Techniques :

- Slow evaporation from DMSO/ethanol mixtures (1:3 v/v) enhances crystal growth.

- Add seeding crystals from structurally similar compounds (e.g., N-phenylbenzamide derivatives) to induce nucleation .

Q. How should discrepancies in reported bioactivity data for this compound derivatives be addressed?

- Root-Cause Analysis :

- Purity Verification : Re-test compounds using HPLC-MS to rule out degradation products (e.g., hydrolyzed amide bonds) .

- Assay Conditions : Compare solvent systems (DMSO vs. aqueous buffers) and cell lines; the compound’s solubility may vary, affecting IC values .

- Validation : Reproduce studies with orthogonal assays (e.g., enzymatic vs. cell-based) and include positive controls like known PARP inhibitors for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.